molecular formula C13H21N B15095541 [3-(4-Isopropyl-phenyl)-propyl]-methyl-amine CAS No. 886763-04-8

[3-(4-Isopropyl-phenyl)-propyl]-methyl-amine

Cat. No.: B15095541
CAS No.: 886763-04-8
M. Wt: 191.31 g/mol
InChI Key: WZYADCJQGUQWOC-UHFFFAOYSA-N
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Description

Benzenepropanamine, N-methyl-4-(1-methylethyl)-: is an organic compound with the molecular formula C13H21N. It is a derivative of benzenepropanamine, where the amine group is substituted with a methyl group and an isopropyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    N-Benzylideneethylamine Method:

Industrial Production Methods: Industrial production methods for Benzenepropanamine, N-methyl-4-(1-methylethyl)- typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenepropanamine, N-methyl-4-(1-methylethyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halides and nucleophiles.

Major Products:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzenepropanamine, N-methyl-4-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Benzenepropanamine, α-methyl-
  • N-Methylbenzenepropanamine
  • 1-Methyl-3-phenylpropylamine

Comparison:

  • Benzenepropanamine, α-methyl- has a similar structure but lacks the isopropyl group, making it less sterically hindered.
  • N-Methylbenzenepropanamine differs in the position of the methyl group, which can affect its reactivity and biological activity.
  • 1-Methyl-3-phenylpropylamine has a different substitution pattern, leading to variations in its chemical and physical properties.

Benzenepropanamine, N-methyl-4-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

886763-04-8

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-methyl-3-(4-propan-2-ylphenyl)propan-1-amine

InChI

InChI=1S/C13H21N/c1-11(2)13-8-6-12(7-9-13)5-4-10-14-3/h6-9,11,14H,4-5,10H2,1-3H3

InChI Key

WZYADCJQGUQWOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCCNC

Origin of Product

United States

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